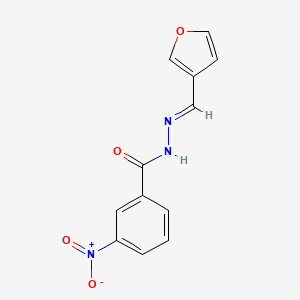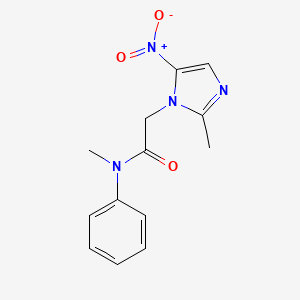
N'-(3-furylmethylene)-3-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-furylmethylene)-3-nitrobenzohydrazide, also known as FNBH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a yellow crystalline powder with a molecular weight of 261.23 g/mol and a melting point of 213-215°C. FNBH has been studied for its potential use in various fields, including medicine and agriculture.
Scientific Research Applications
N'-(3-furylmethylene)-3-nitrobenzohydrazide has been studied for its potential use in various fields of scientific research. One of the most promising applications of N'-(3-furylmethylene)-3-nitrobenzohydrazide is in the field of medicine. N'-(3-furylmethylene)-3-nitrobenzohydrazide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied as a potential treatment for Alzheimer's disease. In addition, N'-(3-furylmethylene)-3-nitrobenzohydrazide has been studied for its potential use in agriculture as a fungicide and insecticide.
Mechanism of Action
The mechanism of action of N'-(3-furylmethylene)-3-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(3-furylmethylene)-3-nitrobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N'-(3-furylmethylene)-3-nitrobenzohydrazide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N'-(3-furylmethylene)-3-nitrobenzohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(3-furylmethylene)-3-nitrobenzohydrazide inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In animal studies, N'-(3-furylmethylene)-3-nitrobenzohydrazide has been shown to reduce inflammation, improve glucose tolerance, and reduce the progression of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N'-(3-furylmethylene)-3-nitrobenzohydrazide.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(3-furylmethylene)-3-nitrobenzohydrazide is its relatively simple synthesis method and high purity. N'-(3-furylmethylene)-3-nitrobenzohydrazide is also stable and can be stored for long periods of time. However, one of the limitations of N'-(3-furylmethylene)-3-nitrobenzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand the safety and toxicity of N'-(3-furylmethylene)-3-nitrobenzohydrazide.
Future Directions
There are several potential future directions for the study of N'-(3-furylmethylene)-3-nitrobenzohydrazide. One area of research could be the development of N'-(3-furylmethylene)-3-nitrobenzohydrazide-based drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Another area of research could be the development of N'-(3-furylmethylene)-3-nitrobenzohydrazide-based pesticides for use in agriculture. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-furylmethylene)-3-nitrobenzohydrazide.
Synthesis Methods
N'-(3-furylmethylene)-3-nitrobenzohydrazide can be synthesized using a simple method involving the reaction of 3-nitrobenzohydrazide with furfural in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This method is relatively simple and yields a high purity product.
properties
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(14-13-7-9-4-5-19-8-9)10-2-1-3-11(6-10)15(17)18/h1-8H,(H,14,16)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBIWAJGWVDRNK-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)
![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)

![4-[5-(4-propylphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5747039.png)
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)
